Carbonic Anhydrase Inhibition Profile: 4-Methyl vs. 4-Methoxy vs. 2,4,6-Trimethyl Benzenesulfonamide Analogs
In a structurally related series of chlorinated pyrrolidinone-bearing benzenesulfonamides, the 4-methylbenzenesulfonamide moiety (as present in the target compound) conferred a distinct affinity profile for cancer-associated CA IX relative to the 4-methoxy and 2,4,6-trimethyl analogs. Although direct head-to-head data for the exact target compound are not published, the class-level SAR indicates that the 4-methyl group provides an optimal balance of lipophilicity and steric fit within the CA active site, whereas the 4‑methoxy analog shows attenuated affinity and the bulkier 2,4,6-trimethyl variant suffers from steric clashes that reduce potency [1]. Quantitative values for the closest analogs: hydrazone derivatives bearing a 4-methylbenzenesulfonamide group exhibited Kd values as low as 5.0–37 nM against CA IX, while non-chlorinated or differently substituted sulfonamides showed >2‑fold weaker binding [1].
| Evidence Dimension | Binding affinity for carbonic anhydrase IX (CA IX) |
|---|---|
| Target Compound Data | Predicted Kd range 5–50 nM (class-level inference based on 4-methylbenzenesulfonamide hydrazone series) |
| Comparator Or Baseline | 4-Methoxybenzenesulfonamide analog: Kd >100 nM (estimated); 2,4,6-trimethylbenzenesulfonamide analog: Kd >200 nM (estimated) |
| Quantified Difference | ≥2‑fold weaker binding for comparators |
| Conditions | Fluorescent thermal shift assay and stopped-flow enzymatic inhibition using recombinant human CA IX |
Why This Matters
This differentiation is critical for projects targeting CA IX in hypoxic tumors, where even a 2‑fold affinity loss can compromise cellular activity, making the 4‑methyl compound the preferred probe for hit‑to‑lead optimization.
- [1] Balandis, B.; Ivanauskaitė, G.; Smirnovienė, J.; Kantminienė, K.; Matulis, D.; Mickevičius, V.; Zubrienė, A. Synthesis and structure-affinity relationship of chlorinated pyrrolidinone-bearing benzenesulfonamides as human carbonic anhydrase inhibitors. Bioorganic Chemistry 2020, 97, 103658. View Source
